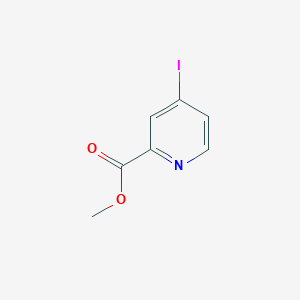

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid

Overview

Description

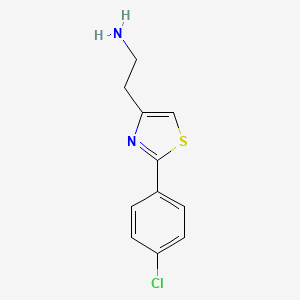

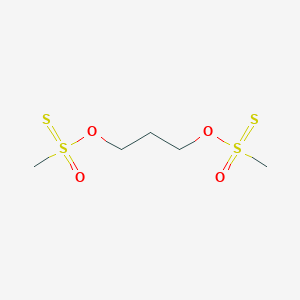

5-Fluoro-2-(1H-pyrrol-1-yl)benzoic acid (FPBA) is an important organic compound that has been widely studied due to its diverse applications in the scientific field. FPBA is a carboxylic acid that is composed of a benzene ring and a pyrrole ring, which are connected by a single carbon atom. This compound is highly soluble in water and organic solvents, making it a versatile and useful molecule. FPBA has been used in a wide range of scientific research applications, including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Pharmaceutical Testing

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods and are essential in the development of new drugs.

Anticancer Research

The pyrrole moiety, which is part of the compound’s structure, has shown potential in anticancer research. Derivatives containing the pyrrole unit have exhibited cytotoxic activity against various cancer cell lines . This suggests that 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid could be a valuable scaffold for developing new anticancer agents.

Antimicrobial Activity

Pyrrole derivatives are known to possess antimicrobial properties, including antibacterial and antifungal activities . This makes 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid a candidate for the synthesis of new antimicrobial compounds that could be used to treat infections.

Anti-inflammatory Drugs

The pyrrole subunit is also found in anti-inflammatory drugs . The anti-inflammatory properties of these compounds can be harnessed in the design of new medications that could alleviate conditions such as arthritis and other inflammatory diseases.

Antiprotozoal and Antimalarial Agents

Pyrrole-containing compounds have been used in the development of antiprotozoal and antimalarial agents . Research into 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid could lead to new treatments for diseases caused by protozoan parasites, including malaria.

Cholesterol-Lowering Drugs

Some pyrrole-based molecules are effective in reducing cholesterol levels . Exploring the applications of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid in this area could contribute to the creation of novel cholesterol-lowering medications.

Enzyme Inhibition

Pyrrole derivatives have been identified as inhibitors of various enzymes, such as reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . This property can be exploited in the development of enzyme inhibitors that could serve as treatments for viral infections and other diseases.

Organotin(IV) Complex Synthesis

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid: can be used to synthesize organotin(IV) complexes, which have applications in materials science and catalysis . These complexes have been characterized by elemental analysis and spectral studies, indicating their potential for further research in various industrial applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit enzymes such as enoyl acp reductase and dhfr . These enzymes play crucial roles in fatty acid synthesis and DNA synthesis, respectively .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .

Biochemical Pathways

If it indeed inhibits enoyl acp reductase and dhfr, it could affect the fatty acid synthesis pathway and the folate pathway, respectively .

Result of Action

Inhibition of enoyl acp reductase and dhfr could potentially lead to disruption of fatty acid and dna synthesis, respectively .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its action.

It’s important to note that this compound is currently used for research purposes only .

properties

IUPAC Name |

5-fluoro-2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXCFCLVCRICIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)

![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)